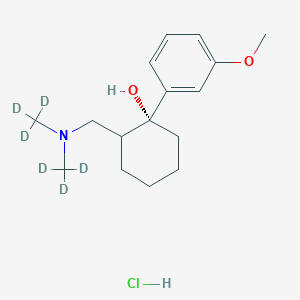

Tramadol-d6 Hydrochloride

描述

Conceptual Framework of Deuterium (B1214612) Substitution in Pharmaceutical Science

Deuterium, a stable isotope of hydrogen, contains a proton and a neutron, effectively doubling its mass compared to the more common protium (B1232500) (¹H) isotope. wikipedia.org In pharmaceutical science, the strategic replacement of hydrogen with deuterium in a drug molecule is a process known as deuteration. nih.gov This modification, while seemingly minor, can have profound effects on the compound's physicochemical properties. wikipedia.org The foundational principle behind this is the kinetic isotope effect (KIE). portico.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. isowater.comdeutramed.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic process. tandfonline.comresearchgate.net

This principle is harnessed to create deuterated analogs of existing drugs, like Tramadol-d6 Hydrochloride. synzeal.com this compound is a deuterated version of Tramadol (B15222) Hydrochloride, where six hydrogen atoms on the N,N-dimethylamino group have been replaced with deuterium. lgcstandards.com This specific substitution makes it a valuable tool in various research applications.

Advantages of Deuteration in Chemical and Biological Research

The primary advantage of deuteration lies in its ability to alter the metabolic fate of a compound. By strategically placing deuterium atoms at sites susceptible to enzymatic attack, researchers can slow down the rate of metabolism. deutramed.comnih.gov This can lead to several potential benefits in drug development, such as an increased half-life, improved bioavailability, and a reduction in the formation of toxic or unwanted metabolites. researchgate.net This "metabolic switching" can redirect the metabolic pathway towards the formation of more desirable or less harmful products. nih.govcdnsciencepub.com

Beyond influencing metabolism, deuterated compounds serve as exceptional internal standards in analytical chemistry, particularly in mass spectrometry-based techniques. clearsynth.compubcompare.ai Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatographic separation. washington.edu However, their difference in mass allows them to be distinguished by a mass spectrometer. washington.edu This enables highly accurate and precise quantification of the target analyte by correcting for variations during sample preparation and analysis. clearsynth.comscioninstruments.com

Significance of Deuterated Analogues in Advancing Drug Metabolism and Analytical Methodologies

Deuterated analogues like this compound have become indispensable in the study of drug metabolism and pharmacokinetics (DMPK). researchgate.net By administering a deuterated version of a drug, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) pathways in the body. smolecule.com This allows for the clear identification and quantification of metabolites, providing a deeper understanding of how a drug is processed. smolecule.com

In the realm of analytical methodologies, deuterated compounds are the gold standard for internal standards in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). pubcompare.aiscioninstruments.com The use of a stable isotope-labeled internal standard, such as this compound for the analysis of tramadol, is a powerful method to enhance the accuracy, precision, and reliability of analytical results. clearsynth.comsmolecule.com It helps to compensate for matrix effects, which are interferences from other components in a complex biological sample, ensuring that the measured concentration of the analyte is accurate. clearsynth.com This level of precision is crucial in forensic toxicology, clinical diagnostics, and pharmaceutical research. pubcompare.ai

The development and application of deuterated compounds represent a significant advancement in pharmaceutical and analytical sciences. They provide researchers with a sophisticated tool to investigate biological processes with high precision and to potentially design safer and more effective therapeutic agents. nih.gov

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(1R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14?,16-;/m0./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-YBDDLLAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Tramadol D6 Hydrochloride

Synthetic Methodologies for Deuterium (B1214612) Incorporation into Tramadol (B15222)

The introduction of deuterium into the tramadol molecule is a precise chemical process designed to achieve high isotopic enrichment at specific locations within the molecular structure.

Strategies for Targeted Deuteration

Targeted deuteration of tramadol primarily focuses on replacing the hydrogen atoms of the two N-methyl groups with deuterium. This specific labeling is advantageous because these positions are less susceptible to metabolic alteration, thus preserving the compound's structural integrity when used as an internal standard in pharmacokinetic studies. smolecule.com

Several synthetic strategies can be employed to achieve this:

De Novo Synthesis with Deuterated Reagents: This approach involves incorporating deuterium during the synthesis of the tramadol molecule itself. A common method is the reaction of an appropriate precursor, such as (1R,2R)-2-aminomethyl-1-(3-methoxyphenyl)cyclohexanol, with deuterated dimethylamine (B145610) ((CD₃)₂NH). This reaction, typically carried out in a suitable solvent like tetrahydrofuran (B95107) at controlled temperatures, allows for the direct introduction of the deuterated N-dimethyl group.

Catalytic Deuteration: Another method involves the use of deuterium gas (D₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). This process facilitates the exchange of hydrogen atoms with deuterium at specific sites on the tramadol molecule. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure efficient and complete deuteration.

Solvent-Based Hydrogen-Deuterium Exchange: This technique utilizes deuterated solvents under acidic or basic conditions to promote the exchange of protons with deuterium. For instance, refluxing tramadol in deuterated hydrochloric acid (DCl/D₂O) can achieve selective deuteration, particularly at the amine positions.

Preparation of Specific Deuterated Isotopomers

The most common isotopomer, Tramadol-N,N-d6, is prepared by introducing two trideuteriomethyl groups to the nitrogen atom. The IUPAC name for this specific compound is (1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride. smolecule.com The synthesis typically involves the N-methylation of a desmethyl-tramadol precursor using a deuterated methylating agent like deuterated methyl iodide (CD₃I). Following the reaction, the deuterated tramadol base is purified and converted to the hydrochloride salt by treating it with hydrochloric acid in an anhydrous solvent like ether. This salt form enhances the compound's stability and handling properties.

Analytical Techniques for Isotopic Purity and Enrichment Assessment

Rigorous analytical methods are essential to confirm the successful incorporation of deuterium and to assess the isotopic purity and enrichment of the final product.

Mass Spectrometry for Deuterium Content Determination

Mass spectrometry (MS) is a primary tool for verifying the mass increase due to deuteration and quantifying the isotopic enrichment. The mass of Tramadol-d6 is expected to be approximately 6 atomic mass units greater than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can provide the exact mass and confirm the elemental composition, C₁₆H₁₉D₆NO₂. caymanchem.com In practice, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used, where the precursor ions for tramadol and Tramadol-d6 are m/z 264.15 and m/z 270.25, respectively. tandfonline.com The fragmentation patterns are also distinct, with the product ion for tramadol at m/z 58.15 and for Tramadol-d6 at m/z 64.15. tandfonline.com Isotopic purity is a critical parameter, with standards typically requiring ≥99% deuterated forms. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the precise location of the deuterium atoms within the tramadol molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Tramadol-d6, the characteristic signal for the N-dimethyl protons, which appears in the spectrum of unlabeled tramadol, will be absent or significantly reduced. jocpr.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show that the signals for the carbon atoms of the N-methyl groups are split into multiplets due to coupling with the attached deuterium atoms. This provides further confirmation of the deuteration site. jocpr.com

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be run to directly observe the deuterium nuclei, providing unambiguous evidence of their presence at the intended positions.

Characterization of Deuterated Tramadol Analogues

The comprehensive characterization of Tramadol-d6 Hydrochloride involves a battery of analytical tests to ensure its identity, purity, and isotopic integrity. This is crucial for its application as a reliable internal standard in quantitative analyses.

| Analytical Technique | Purpose | Expected Result for this compound |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Precursor ion [M+H]⁺ at m/z 270.25. tandfonline.com Isotopic purity of ≥99% (d₁-d₆). caymanchem.com |

| ¹H NMR Spectroscopy | Verification of deuterium position. | Absence or significant reduction of the N-dimethyl proton signal. jocpr.com |

| ¹³C NMR Spectroscopy | Confirmation of deuteration site via C-D coupling. | Splitting of N-methyl carbon signals into multiplets. jocpr.com |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | High purity, often with specific methods developed for tramadol and its metabolites. wjbphs.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of C-D stretching vibrations at lower frequencies than C-H stretches. |

The meticulous synthesis and thorough characterization of this compound are paramount to its function as a dependable reference material in clinical and forensic toxicology, as well as in pharmacokinetic research. smolecule.com

Advanced Analytical Methodologies Employing Tramadol D6 Hydrochloride

Method Validation and Performance Assessment in Research Matrices

Quantification of Recovery and Limits of Detection/Quantification

The primary role of Tramadol-d6 hydrochloride as an internal standard is to correct for the loss of the analyte during sample processing and to compensate for variations in instrument response. The recovery of an analytical method is determined by comparing the analyte response in an extracted sample to the response of a standard solution of the same concentration that has not undergone extraction. By adding a known amount of this compound to the sample before any preparation steps, the ratio of the analyte to the internal standard can be used to calculate the concentration of the analyte, effectively normalizing for any extraction inefficiencies.

The limits of detection (LOD) and quantification (LOQ) are critical parameters for validating an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of this compound contributes to achieving low LODs and LOQs by improving the signal-to-noise ratio and ensuring method robustness.

Several studies have established the LOD and LOQ for tramadol (B15222) in various biological matrices using deuterated internal standards. For instance, in an LC-MS assay for the enantiomers of tramadol and its metabolite O-desmethyltramadol (ODT), the LODs were found to be 1 ng/mL, with LOQs of 3 and 4 ng/mL, respectively. oup.com Another HPLC-UV method reported a limit of quantification of 6.7 ng/mL for both tramadol and ODT. wjbphs.com The application of ultrafiltration and LC-MS/MS for the enantioselective analysis of unbound tramadol established lower limits of quantitation at 0.2 ng/mL for total concentration and 0.5 ng/mL for unbound concentration of each tramadol enantiomer. nih.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Tramadol using Deuterated Internal Standards

| Analytical Method | Matrix | Analyte | LOD | LOQ | Source |

|---|---|---|---|---|---|

| LC-MS | Plasma | Tramadol Enantiomers | 1 ng/mL | 3 ng/mL | oup.com |

| LC-MS | Plasma | O-desmethyltramadol Enantiomers | 1 ng/mL | 4 ng/mL | oup.com |

| HPLC-UV | Human Plasma | Tramadol & O-desmethyltramadol | Not Reported | 6.7 ng/mL | wjbphs.com |

| LC-MS/MS | Human Plasma | Total Tramadol Enantiomers | Not Reported | 0.2 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | Unbound Tramadol Enantiomers | Not Reported | 0.5 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | Total M1 & M2 Enantiomers | Not Reported | 0.1 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | Unbound M1 & M2 Enantiomers | Not Reported | 0.25 ng/mL | nih.gov |

Optimization of Sample Preparation for Complex Biological Systems

The analysis of tramadol in biological matrices such as blood, plasma, and urine is complicated by the presence of numerous interfering substances like proteins, salts, and lipids. Effective sample preparation is therefore essential to remove these interferences and isolate the analyte of interest. This compound is indispensable in the development and validation of these preparation techniques.

Liquid-liquid extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. In the analysis of tramadol, LLE is employed to extract the drug from a biological fluid into an organic solvent. This compound is added to the initial sample, ensuring it undergoes the same extraction process as the unlabeled tramadol. This allows for the accurate calculation of extraction recovery and final concentration. For example, a method for the enantioselective analysis of tramadol and its metabolites in plasma utilized LLE with methyl t-butyl ether. nih.gov Another study described an LLE procedure using ethyl acetate (B1210297) for tramadol extraction from plasma. wjbphs.com A more advanced technique, hollow fiber liquid phase microextraction, has also been developed, offering high enrichment factors for tramadol from water and biological samples. nih.gov

Solid-phase extraction (SPE) is a more selective and often more efficient sample preparation technique than LLE. It involves passing the sample through a solid sorbent material that retains the analyte, while interferences pass through. The analyte is then eluted with a small volume of a different solvent. This compound is used to monitor the efficiency of each step in the SPE process. An automated SPE method has been developed for the determination of tramadol enantiomers in plasma, which demonstrated recoveries of about 100% for both enantiomers. nih.gov SPE has also been successfully used for the extraction of tramadol and O-desmethyltramadol from plasma and urine, with recoveries of approximately 90%. researchgate.net

Table 2: Comparison of Sample Preparation Techniques for Tramadol Analysis

| Technique | Solvent/Sorbent | Matrix | Average Recovery | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Methyl t-butyl ether | Plasma | Not explicitly stated, but method was validated | nih.gov |

| Solid-Phase Extraction (SPE) | Ethyl silica | Plasma | ~100% | nih.gov |

| Solid-Phase Extraction (SPE) | Butyl silica | Plasma and Urine | ~90% | researchgate.net |

| Combined LLE & Protein Precipitation | Not specified | Human Plasma | Not explicitly stated, but method was validated | wjbphs.com |

For many bioanalytical methods, particularly those involving plasma or serum, the removal of proteins is a critical first step. Protein precipitation involves adding a substance (commonly an organic solvent like acetonitrile (B52724) or an acid) to the sample to denature and precipitate the proteins, which can then be removed by centrifugation. mdpi.com this compound is added prior to the precipitating agent to account for any analyte that may be lost through co-precipitation with the protein pellet. A validated HPLC-UV method for quantifying tramadol and its main metabolite in human plasma combined liquid-liquid extraction with protein precipitation for sample preparation. wjbphs.com This approach is effective but can lead to sample dilution and potential loss of sensitivity if not optimized correctly. mdpi.com

Application in Chiral Analytical Separations

Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which exhibit different pharmacological and metabolic profiles. Therefore, the ability to separate and quantify these enantiomers individually is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. Chiral chromatography is the primary technique used for this purpose.

In enantioselective quantification, this compound serves as an ideal internal standard. Since it is also a racemic mixture of its deuterated enantiomers, it can be used to quantify both (+)- and (-)-tramadol. The separation is typically achieved using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

A liquid chromatography-mass spectrometry (LC-MS) method has been developed for the enantiomeric determination of tramadol and O-desmethyltramadol in plasma. oup.com This method utilized a Chiralpak AD column and corresponding deuterated standards to calculate the peak-area ratios as a function of concentration for each enantiomer. oup.com Similarly, a sensitive and stereoselective HPLC assay using a Chiralcel OD-R column was developed for the quantitative determination of tramadol and O-demethyltramadol enantiomers in human plasma. nih.gov These methods demonstrate the indispensable role of deuterated standards like this compound in achieving accurate and precise enantioselective quantification, which is vital for understanding the complex pharmacology of racemic drugs.

Application of Tramadol D6 Hydrochloride in Metabolic Research

In Vitro Metabolic Investigations

In vitro systems are essential for studying drug metabolism in a controlled environment, providing insights into specific enzymatic processes without the complexities of a whole organism. Human liver microsomes (HLMs) are a standard tool for these investigations, as they contain a high concentration of the cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism. thermofisher.comwuxiapptec.com

HLM incubation systems are frequently used to assess the metabolic stability of new drug candidates. wuxiapptec.com In such assays, a compound like Tramadol-d6 is incubated with HLMs and necessary cofactors (e.g., NADPH). nih.gov Over time, aliquots are taken and analyzed to measure the disappearance of the parent compound and the formation of its metabolites.

Studies have evaluated the metabolic stability of deuterated tramadol (B15222) analogs in HLMs. researchgate.net By comparing the degradation rate of the labeled compound to its unlabeled counterpart, researchers can investigate the kinetic isotope effect, where the presence of deuterium (B1214612) can slow down the rate of certain metabolic reactions. This information is valuable for designing drug candidates with potentially improved pharmacokinetic profiles. researchgate.net

Tramadol-d6 Hydrochloride serves as a substrate to study the kinetics of the specific CYP isoforms responsible for its metabolism. The O-demethylation of tramadol to the active metabolite M1 is primarily catalyzed by CYP2D6, while N-demethylation to M2 is mediated by CYP2B6 and CYP3A4. clinpgx.orgnih.gov

By incubating Tramadol-d6 with specific, recombinantly expressed CYP enzymes or with HLMs in the presence of specific chemical inhibitors, researchers can determine key kinetic parameters. These include the Michaelis-Menten constant (Kₘ), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vₘₐₓ).

Studies have determined these kinetic values for tramadol metabolism in human liver microsomes. nih.gov For example, the formation of M1 (via CYP2D6) typically exhibits high-affinity kinetics, while M2 formation (via CYP3A4/2B6) shows lower affinity. nih.gov Using a deuterated substrate like Tramadol-d6 allows for precise kinetic analysis without background interference from any endogenous tramadol.

Table 2: Representative Michaelis-Menten Kinetic Parameters for Tramadol Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme(s) | Kₘ (µM) | Vₘₐₓ (pmol/mg/min) |

|---|---|---|---|

| Tramadol → M1 (O-demethylation) | CYP2D6 | 116 | - |

| Tramadol → M2 (N-demethylation) | High-affinity enzyme | 1021 | - |

| (+)-Tramadol → (+)-M1 | CYP2D6 | 210 | 125 |

This table presents example kinetic data from in vitro studies using human liver microsomes. The data illustrates the different affinities and rates for the primary metabolic pathways of tramadol. nih.govnih.gov

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant inter-individual variability in metabolic capacity. Individuals can be classified into different phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their genetic makeup. drugbank.com

This compound can be used in comparative in vitro studies with HLMs sourced from donors with different CYP2D6 genotypes. By incubating Tramadol-d6 with microsomes from a CYP2D6 PM versus an EM, researchers can directly quantify the differences in the rate of M1 formation. Such studies consistently show that microsomes from PMs produce significantly less M1 compared to those from EMs. nih.govnih.gov

These in vitro findings correlate well with in vivo pharmacokinetic data, where CYP2D6 PMs exhibit lower plasma concentrations of the active M1 metabolite and higher concentrations of the parent drug compared to EMs. nih.govresearchgate.net This demonstrates how Tramadol-d6 is a crucial tool for investigating the functional consequences of pharmacogenetic variations and for predicting how these variations might impact drug response in different patient populations.

Investigation of Kinetic Isotope Effects in Tramadol Metabolism

The substitution of hydrogen with deuterium at specific molecular positions can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when the carbon-hydrogen bond is cleaved in the rate-determining step of an enzymatic reaction. In the metabolism of tramadol, the primary pathways involve O-demethylation and N-demethylation, which are catalyzed by cytochrome P450 (CYP) enzymes. The use of deuterated tramadol analogs, such as this compound, has been instrumental in elucidating the KIEs associated with these pathways.

Research conducted on various deuterated tramadol isotopomers has provided significant insights into the metabolic process. A key study investigated the in vitro metabolism of several deuterated tramadol analogs using human liver microsomes. The findings from this research demonstrated that the position of deuterium substitution has a marked impact on the rate of metabolism.

Specifically, when deuterium was substituted for hydrogen in the N-methyl groups (as in Tramadol-d6), a noticeable kinetic isotope effect was observed on the N-demethylation pathway. This indicates that the cleavage of the C-H bond in the N-methyl group is a rate-limiting step in this metabolic reaction. The presence of deuterium, with its greater mass, strengthens the C-D bond compared to the C-H bond, making it more difficult to break and thus slowing down the rate of N-demethylation.

Conversely, deuteration at the O-methyl group has been shown to have a more pronounced effect on the O-demethylation pathway. This differential effect allows researchers to probe the mechanisms of the specific enzymes involved in tramadol metabolism. For instance, the O-demethylation of tramadol is primarily mediated by the polymorphic enzyme CYP2D6, while N-demethylation is catalyzed by CYP2B6 and CYP3A4. wjbphs.com By observing the changes in metabolite formation with different deuterated substrates, scientists can infer the contribution of each enzyme and the rate-limiting steps of the reactions they catalyze.

These studies on kinetic isotope effects not only contribute to a fundamental understanding of drug metabolism but also have practical implications in drug design. By strategically placing deuterium atoms at metabolically labile sites, it is possible to slow down the metabolism of a drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life.

Table 1: Effect of Deuterium Substitution on the In Vitro Metabolism of Tramadol Analogs

| Compound | Position of Deuterium | Effect on N-demethylation | Effect on O-demethylation |

| Tramadol-d3 | O-methyl group | No significant effect | Significant slowing |

| Tramadol-d6 | N,N-dimethyl groups | Noticeable slowing | No significant effect |

| Tramadol-d9 | O-methyl and N,N-dimethyl groups | Significant slowing | Significant slowing |

This table is generated based on findings from metabolic stability studies of deuterated tramadol analogs.

Tracing Metabolite Formation and Disposition Pathways

One of the primary applications of this compound in metabolic research is its use as a stable isotope-labeled internal standard for quantitative analysis of tramadol and its metabolites. In complex biological matrices such as plasma, urine, and tissue homogenates, accurate quantification of drug metabolites is essential for understanding their formation, distribution, and elimination.

During analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), this compound is added to the biological sample at a known concentration. Because it is chemically identical to the non-deuterated tramadol, it behaves similarly during sample extraction, purification, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled tramadol and its metabolites by the mass spectrometer.

This co-analysis allows for the precise quantification of the parent drug and its metabolites. Any loss of analyte during sample processing will affect both the deuterated standard and the non-deuterated compounds equally. Therefore, by comparing the signal intensity of the analyte to that of the internal standard, researchers can accurately determine the concentration of tramadol and its metabolites, correcting for any experimental variability.

The ability to accurately measure the concentrations of metabolites over time is fundamental to tracing their formation and disposition pathways. For instance, by administering tramadol to a test system (in vitro or in vivo) and then quantifying the appearance of its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), using Tramadol-d6 as an internal standard, researchers can map the kinetics of these metabolic conversions.

Furthermore, the distinct mass of the deuterated metabolites that would be formed from Tramadol-d6 allows for their unambiguous identification in the presence of endogenous molecules. This is particularly useful in untargeted metabolomics studies where the goal is to identify all possible metabolites of a drug. The characteristic isotopic pattern of the deuterated compound and its metabolites serves as a clear marker, facilitating their detection and structural elucidation.

In essence, while not typically administered directly to trace its own metabolic fate in humans, the role of this compound as an internal standard is pivotal for accurately tracing the metabolic pathways of non-deuterated tramadol. The quantitative data obtained through this method provides a detailed picture of how tramadol is metabolized, the rates of formation of its various metabolites, and how these metabolites are distributed and eventually cleared from the body.

Forensic Toxicology Research Applications of Tramadol D6 Hydrochloride

Development of Analytical Protocols for Postmortem and Research Samples

The development of reliable analytical protocols for the detection and quantification of tramadol (B15222) and its metabolites in postmortem and research samples is a cornerstone of forensic toxicology. Tramadol-d6 Hydrochloride is instrumental in these protocols, primarily in methods utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

In the development of these methods, this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. This allows it to undergo the same extraction, derivatization (for GC-MS), and analysis conditions as the non-labeled tramadol and its metabolites. By comparing the detector response of the analyte to that of the deuterated internal standard, toxicologists can correct for any loss of analyte during sample processing and for variations in instrument response. This is particularly crucial for postmortem samples, which are often subject to decomposition and present significant matrix challenges.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during the entire analytical process. This co-elution and similar ionization behavior lead to highly accurate and precise quantification.

Quantification of Tramadol and its Metabolites in Various Biological Matrices (e.g., blood, urine, vitreous humor)

This compound is employed for the quantification of tramadol and its primary metabolites, O-desmethyltramadol (ODT) and N-desmethyltramadol (NDT), in a variety of biological matrices. The choice of matrix for analysis in forensic cases often depends on the availability and condition of the samples.

Blood: In forensic toxicology, blood is a common matrix for determining drug concentrations and assessing potential impairment or cause of death. Analytical methods using this compound as an internal standard have been validated for the quantification of tramadol and its metabolites in whole blood and plasma. These methods demonstrate good linearity, sensitivity, and precision, which are essential for the interpretation of toxicological findings.

Urine: Urine is a valuable matrix for detecting past drug use due to the accumulation of parent drugs and their metabolites. Validated LC-MS/MS methods incorporating this compound allow for the sensitive detection and quantification of tramadol and its metabolites in urine, aiding in the investigation of drug use history.

Vitreous Humor: In postmortem cases where blood may be unavailable or compromised, vitreous humor serves as an alternative matrix. It is a relatively clean and stable fluid, less susceptible to the effects of postmortem redistribution. The use of this compound in analytical methods for vitreous humor ensures the accuracy of quantitative results, providing crucial information for the forensic investigation.

The following tables summarize the validation parameters of analytical methods using this compound for the quantification of tramadol and its metabolites in various biological matrices.

Table 1: LC-MS/MS Method Validation for Tramadol and Metabolites in Human Plasma

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD%) |

| Tramadol | 12.5 - 1600 | 12.5 | 89.2 - 106.2 | 1.6 - 10.2 |

| O-desmethyltramadol | 2.5 - 320 | 2.5 | 89.2 - 106.2 | 1.6 - 10.2 |

| N-desmethyltramadol | 2.5 - 320 | 2.5 | 89.2 - 106.2 | 1.6 - 10.2 |

| N,O-didesmethyltramadol | 2.5 - 320 | 2.5 | 89.2 - 106.2 | 1.6 - 10.2 |

This data is based on a validated isocratic LC-MS/MS method using Tramadol-d6 as an internal standard.

Table 2: GC-MS Method Validation for Tramadol and O-desmethyltramadol in Blood and Vitreous Humor

| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Tramadol | Blood & Vitreous Humor | < 8.6 | < 5.5 | -7.1 to 3.8 | -5.9 to 2.5 |

| O-desmethyltramadol | Blood & Vitreous Humor | < 5.4 | < 4.6 | -6.6 to 6.5 | -3.6 to 3.2 |

This data is based on a fully validated GC-MS method.

Considerations for Analytical Robustness and Specificity in Forensic Contexts

The challenging nature of forensic samples, particularly those obtained postmortem, necessitates analytical methods with high robustness and specificity. The use of this compound as an internal standard directly addresses these requirements in several ways.

Mitigation of Matrix Effects: Postmortem biological matrices are complex and can contain numerous endogenous and exogenous substances that may interfere with the analysis, a phenomenon known as the matrix effect. These effects can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification. Because this compound has virtually identical physicochemical properties to tramadol, it experiences the same matrix effects. The use of the analyte-to-internal standard peak area ratio effectively cancels out these variations, leading to more reliable and accurate results.

Compensation for Extraction Inefficiency: The efficiency of extracting drugs from biological matrices can vary between samples, especially with decomposed tissues. This compound is added before the extraction process, meaning it is subject to the same potential losses as the target analytes. By normalizing the analyte response to the internal standard response, any variability in extraction recovery is compensated for, thus improving the precision and accuracy of the quantification.

Enhancement of Specificity: In mass spectrometry, specificity is achieved by monitoring specific precursor-to-product ion transitions. While tramadol and its metabolites have unique mass transitions, the presence of isobaric interferences (compounds with the same nominal mass) can still pose a challenge. The use of a stable isotope-labeled internal standard, which is chemically identical but has a different mass, provides an additional layer of confirmation. The consistent retention time and peak shape ratio between the analyte and this compound enhance the confidence in the identification and quantification of tramadol and its metabolites.

Future Directions and Emerging Research Avenues for Deuterated Tramadol Analogues

Innovations in Deuterated Drug Synthesis Technologies

The synthesis of deuterated compounds has evolved significantly, moving beyond traditional multi-step processes that often involve expensive isotopically labeled precursors. doi.org Recent advancements are focused on more efficient, cost-effective, and regioselective methods for deuterium (B1214612) incorporation, particularly in the later stages of synthesis. acs.org

Late-Stage Functionalization: A key innovation lies in late-stage functionalization, where deuterium is introduced into a complex molecule in the final steps of its synthesis. musechem.com This approach is advantageous as it avoids the need to carry the isotopic label through a lengthy synthetic sequence, which can be inefficient and costly. acs.org Methodologies such as hydrogen isotope exchange (HIE) are being refined to allow for the direct replacement of hydrogen with deuterium on a pre-existing molecular scaffold. acs.orgmusechem.com

Photocatalysis and Novel Catalytic Systems: Photocatalytic methods are emerging as a powerful tool for deuterium labeling due to their mild reaction conditions, which are compatible with sensitive functional groups often found in pharmaceutical compounds. assumption.edu These reactions often proceed through radical pathways and can utilize catalysts like ruthenium nanoparticles or nanosheets. assumption.edu Additionally, innovative catalytic systems, such as those employing ionic liquids, are being explored to facilitate efficient and selective deuteration of active pharmaceutical ingredients (APIs). doi.org For instance, a system using a 1-n-butyl-2,3-dimethylimidazolium cation and a prolinate anion has demonstrated remarkable efficiency in deuterating the most acidic hydrogens of flunitrazepam. doi.org

Continuous Flow Chemistry: Continuous flow technologies are also being adapted for deuteration reactions. x-chemrx.com For example, a continuous flow process using Raney nickel as a catalyst has been developed for the hydrogen-deuterium exchange in nitrogen-containing heterocycles and pharmaceutical compounds. x-chemrx.com This method offers advantages in terms of scalability, safety, and control over reaction parameters.

These evolving synthetic strategies are crucial for the development of novel deuterated tramadol (B15222) analogues and other deuterated pharmaceuticals, making them more accessible for research and potential therapeutic applications. assumption.edu

Expansion of Analytical Applications in Multi-Analyte Profiling

Tramadol-d6 Hydrochloride has established its value as an internal standard in quantitative mass spectrometry. musechem.comclearsynth.com The use of deuterated internal standards is a cornerstone of accurate bioanalysis, allowing for the precise quantification of analytes in complex biological matrices like blood and plasma. texilajournal.comwisdomlib.org

Overcoming Matrix Effects: A significant challenge in bioanalysis is the "matrix effect," where other components in a sample can interfere with the ionization of the target analyte, leading to inaccurate measurements. clearsynth.comnih.gov Deuterated internal standards, which co-elute with the non-labeled analyte, experience similar matrix effects and can therefore be used to correct for these variations, ensuring the reliability of the quantitative data. texilajournal.com

Multi-Analyte Profiling: The future of analytical applications for deuterated standards like Tramadol-d6 lies in their integration into multi-analyte profiling methods. These methods, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the simultaneous quantification of multiple drugs and their metabolites from a single sample. This is particularly relevant in therapeutic drug monitoring and toxicology, where a comprehensive understanding of a patient's drug exposure is critical. The use of a panel of deuterated internal standards, including Tramadol-d6, can enhance the accuracy and robustness of these multi-analyte assays.

Method Validation and Robustness: Deuterated internal standards play a crucial role in the validation of analytical methods, ensuring that the procedures are both robust and reliable. clearsynth.com While stable isotopically labeled (SIL) internal standards are generally preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times or recoveries compared to the analyte. scispace.com Careful method development and validation are therefore essential to account for any such discrepancies.

The continued use and development of deuterated internal standards like Tramadol-d6 will be instrumental in advancing the field of quantitative bioanalysis, enabling more precise and comprehensive multi-analyte profiling in various research and clinical settings.

Advanced Mechanistic and Enzymatic Inhibition Studies

The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a drug due to the kinetic isotope effect (KIE). assumption.edu This phenomenon, where the heavier deuterium atom forms a stronger bond with carbon, can slow down the rate of metabolic reactions that involve the cleavage of this bond. uspto.gov This principle is being increasingly exploited to conduct advanced mechanistic and enzymatic inhibition studies.

Investigating Metabolic Pathways: Deuterated analogues of tramadol are invaluable tools for elucidating its complex metabolic pathways. nih.gov Tramadol is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.govnih.gov CYP2D6 is responsible for the O-demethylation of tramadol to its active metabolite, O-desmethyltramadol (M1), which has a much higher affinity for the µ-opioid receptor. nih.govnih.gov N-demethylation to N-desmethyltramadol (M2) is another key metabolic route. researchgate.net By selectively deuterating different positions on the tramadol molecule, researchers can probe the specific roles and contributions of different enzymes in its metabolism. nih.govresearchgate.net

CYP2D6 Polymorphism and Inhibition: The CYP2D6 enzyme is highly polymorphic, meaning there are many different genetic variations (alleles) that can result in varying levels of enzyme activity. nih.govclinpgx.org Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates. drugbank.commydruggenome.org These genetic differences can significantly impact the efficacy and safety of tramadol. researchgate.netg-standaard.nl Studies using recombinant CYP2D6 alleles have shown that different variants have different metabolic capacities for tramadol and exhibit genotype-dependent inhibition by various drugs. clinpgx.org For example, the intrinsic clearance of tramadol is significantly lower for the CYP2D6*10 and 17 alleles compared to the wild-type CYP2D61. clinpgx.org Deuterated tramadol analogues can be used in such in vitro systems to precisely measure the kinetic parameters of these reactions and to study the inhibitory potential of other co-administered drugs on tramadol metabolism across different CYP2D6 genotypes.

Kinetic Isotope Effect in Action: Research on deuterated tramadol analogues has demonstrated the practical application of the KIE. By replacing the hydrogen atoms on the O-methyl and N-methyl groups with deuterium, it was anticipated that the formation of the M1 metabolite would be reduced, potentially leading to a longer-acting drug with fewer opioid-related side effects. uspto.gov In vitro studies with human liver microsomes and hepatocytes showed that deuterated analogues had increased metabolic stability compared to tramadol. researchgate.net

These advanced studies, facilitated by the use of deuterated compounds, provide a deeper understanding of the intricate mechanisms of drug metabolism and enzyme inhibition, which is crucial for personalized medicine and the development of safer and more effective therapies.

Potential for Deuterium Metabolic Imaging in Preclinical Research Models

Deuterium Metabolic Imaging (DMI) is an emerging, non-invasive imaging technique that holds considerable promise for preclinical research. bruker.comcam.ac.ukbohrium.com This method utilizes deuterium-labeled substrates to visualize and quantify metabolic pathways in vivo. researchgate.net

Principles of DMI: DMI leverages the favorable magnetic resonance characteristics of deuterium. bruker.com The low natural abundance of deuterium (approximately 0.015%) provides a "clean" spectral background, allowing for the sensitive detection of administered deuterated compounds and their metabolites with minimal interference. researchgate.netmdpi.com The technique can produce high-contrast, three-dimensional metabolic maps. bruker.com

Applications in Preclinical Models: In preclinical research, DMI can be used to study a wide range of biological processes. By administering a deuterated substrate, such as [6,6´-²H₂]glucose, researchers can track its metabolic fate and map dynamic metabolic activity with high spatial and temporal resolution. researchgate.net This has been effectively applied to identify abnormal metabolic profiles in conditions like high-grade brain tumors and other neurological disorders. bruker.com The technique has also been used to image tissue metabolism and cell death in vivo using other deuterated substrates like acetate (B1210297), choline, and fumarate. cam.ac.ukmdpi.com

Potential of Deuterated Tramadol Analogues in Imaging: While DMI has primarily utilized deuterated versions of endogenous metabolites, there is potential to extend this technology to study the metabolism and distribution of deuterated drugs like Tramadol-d6 in preclinical models. This could provide valuable insights into the pharmacokinetics of the drug in a living organism, complementing traditional bioanalytical methods.

Comparison with Other Imaging Modalities: DMI offers several advantages over other metabolic imaging techniques, such as Positron Emission Tomography (PET) with 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG-PET). bruker.comcam.ac.uk DMI does not involve ionizing radiation, uses stable isotopes, and is biochemically safe. researchgate.net Furthermore, compared to hyperpolarized-¹³C MRI, DMI can be used to observe longer-term metabolic processes. researchgate.net The strategic use of deuterium labeling in PET radiopharmaceuticals is also being explored to improve their metabolic resistance and enhance imaging performance. iaea.orgresearchgate.netnih.gov

The continued development and application of DMI, potentially incorporating deuterated drug analogues, will provide powerful new tools for understanding disease processes and evaluating the efficacy of novel therapeutic interventions in preclinical settings. mdpi.commdpi.com

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying Tramadol-d6 Hydrochloride in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., O-desmethyl-tramadol-d6) to account for matrix effects and ionization variability. Sample preparation involves protein precipitation with methanol or acetonitrile followed by solid-phase extraction for plasma/serum . For spectrophotometric analysis, ternary complex formation with cobalt thiocyanate or molybdenum thiocyanate allows quantification in the range of 1–560 µg/mL .

Q. How should isotopic purity and stability of this compound be validated?

- Methodology : Verify isotopic purity (≥99 atom% D) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) should follow ICH Q1A guidelines, with degradation products monitored using HPLC-UV (C18 column, trifluoroacetic acid/acetonitrile mobile phase) .

Q. What are the critical parameters for detecting related substances in this compound?

- Methodology : Employ thin-layer chromatography (TLC) with silica gel plates and ammonia vapor exposure to resolve impurities. For HPLC, use a Symmetry L7 column (or equivalent) with UV detection at 270 nm. System suitability requires baseline separation between Tramadol-d6 and impurities like O-desmethyl-tramadol (RRT ~0.9) .

Q. How is this compound used as an internal standard in pharmacokinetic studies?

- Methodology : Prepare a standard stock solution in methanol (1 mg/mL) and dilute with blank plasma to match the matrix. Validate linearity (1–500 ng/mL) and precision (CV ≤15%) using a calibration curve. Cross-validate against non-deuterated tramadol to confirm absence of isotopic interference .

Advanced Research Questions

Q. How can contradictory data between spectrophotometric and electrochemical assays for this compound be resolved?

- Methodology : Conduct comparative studies using certified reference materials (USP Tramadol Hydrochloride RS). For spectrophotometric methods (e.g., cobalt thiocyanate complexes), validate against HPLC-MS data to identify matrix interferences. For electrochemical sensors (e.g., CeO2/Al2O3 nanocomposites), optimize pH and electrode preconditioning to minimize false positives .

Q. What experimental design is optimal for assessing the bioequivalence of sustained-release formulations containing this compound?

- Methodology : Use a randomized, crossover study in healthy volunteers with single-dose (fasting/fed) and multiple-dose protocols. Collect serial blood samples (0–48 hr) and analyze plasma using validated LC-MS/MS. Apply two one-sided tests (TOST) for AUC and Cmax, requiring 90% CI within 80–125% .

Q. How do polymer matrices influence the controlled release of this compound?

- Methodology : Compare hydrophilic (HPMC) and hydrophobic (hydrogenated castor oil) matrices via dissolution testing (USP apparatus II, pH 6.8). Use kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to assess release mechanisms. For extended-release films, optimize chitosan-Eudragit NE30D blends (1:1 ratio) for sustained permeation .

Q. What strategies mitigate variability in thermal antinociception assays using this compound?

- Methodology : Standardize thermal probe placement (thoracic region) and baseline thresholds in animal models. Apply population pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations (Tramadol-d6 and M1 metabolite) with analgesic effect. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. How can advanced impurity profiling distinguish synthesis byproducts from degradation products in this compound?

- Methodology : Perform forced degradation studies (acid/alkali hydrolysis, oxidative stress) and characterize impurities via LC-QTOF-MS. Compare fragmentation patterns with reference standards (e.g., USP Tramadol Related Compound A RS). Use quantum chemical calculations to predict stability of deuterated vs. non-deuterated analogs .

Methodological Best Practices

- Handling & Storage : Store this compound in airtight containers at 2–8°C to prevent deuterium exchange. Monitor moisture content via Karl Fischer titration (<0.5% w/w) .

- Bioanalytical Validation : Include ≥6 replicates at LLOQ and ULOQ for precision/accuracy. Assess matrix effects (post-column infusion) and carryover (<20% LLOQ) per FDA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。